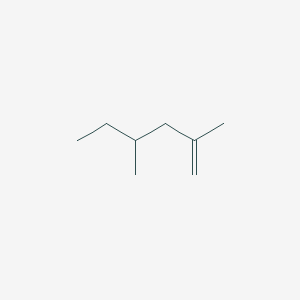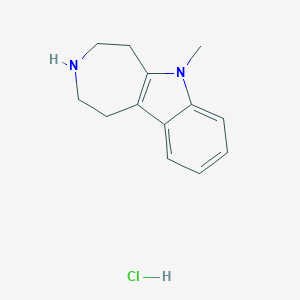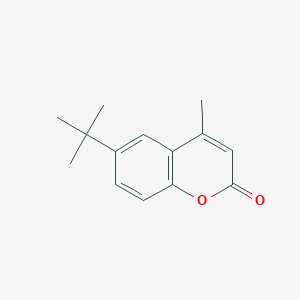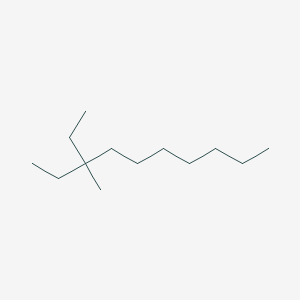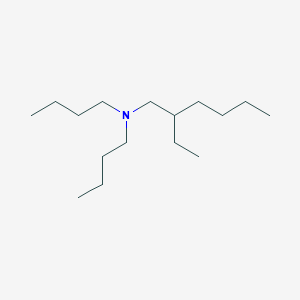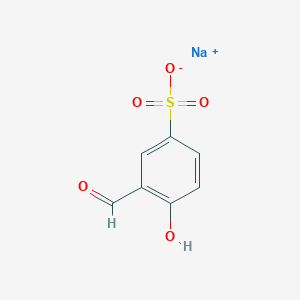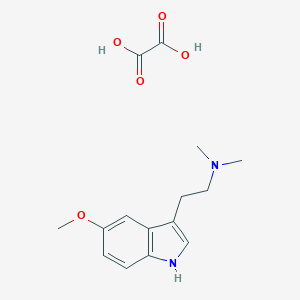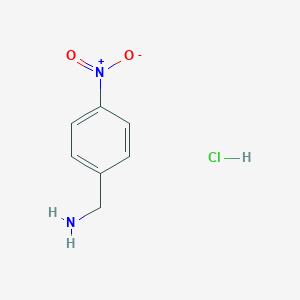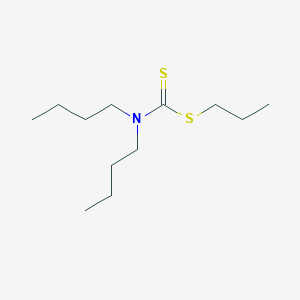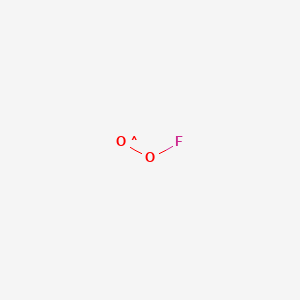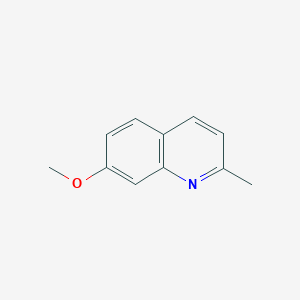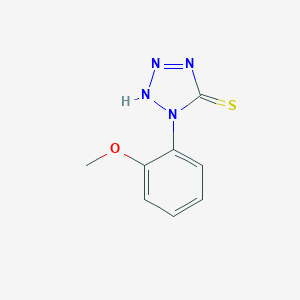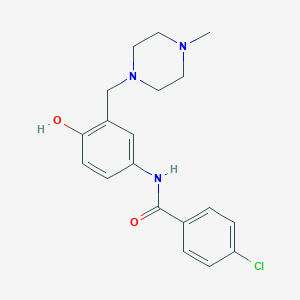
Benzanilide, 4-chloro-4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzanilide, 4-chloro-4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields of research. In
Mecanismo De Acción
The mechanism of action of Benzanilide is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and receptors. Benzanilide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function and behavior.
Efectos Bioquímicos Y Fisiológicos
Benzanilide has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine in the brain, which can lead to improvements in cognitive function and memory. Benzanilide has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of specific receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzanilide has several advantages and limitations for lab experiments. One advantage is its ability to selectively target specific receptors and enzymes, making it a valuable tool for investigating the role of these molecules in biological systems. However, one limitation is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of Benzanilide is a complex process that requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of Benzanilide. One potential area of research is the development of new synthetic methods for the production of this compound. Additionally, further studies are needed to fully understand the mechanism of action of Benzanilide and its potential applications in various fields of research. Finally, the development of new derivatives of Benzanilide may lead to the discovery of even more potent and selective inhibitors of specific receptors and enzymes.
Métodos De Síntesis
The synthesis method of Benzanilide involves the reaction of 4-chloro-4'-hydroxybenzophenone with 4-methylpiperazine in the presence of a base such as potassium carbonate. The resulting compound is then treated with benzoyl chloride to yield the final product. The synthesis of Benzanilide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
Benzanilide has been studied extensively for its potential use in scientific research. This compound has been shown to have a wide range of applications in various fields, including pharmacology, biochemistry, and neuroscience. Benzanilide has been used as a tool to study the mechanism of action of various drugs and to investigate the role of specific receptors in biological systems.
Propiedades
Número CAS |
17183-40-3 |
|---|---|
Nombre del producto |
Benzanilide, 4-chloro-4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)- |
Fórmula molecular |
C19H22ClN3O2 |
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
4-chloro-N-[4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O2/c1-22-8-10-23(11-9-22)13-15-12-17(6-7-18(15)24)21-19(25)14-2-4-16(20)5-3-14/h2-7,12,24H,8-11,13H2,1H3,(H,21,25) |
Clave InChI |
YXSSCVWDQXKKJA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
SMILES canónico |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
Otros números CAS |
17183-40-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



